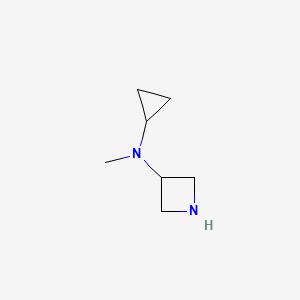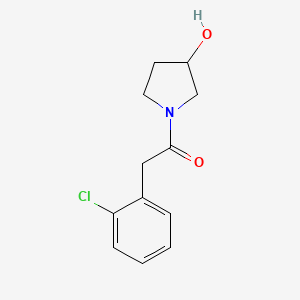
2-(2-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethan-1-one, commonly referred to as 2-CP, is a synthetic compound that has been studied for its potential applications in scientific research. It has been investigated for its ability to act as a ligand, a neurotransmitter, and a drug.
Applications De Recherche Scientifique
Molecular Structure and Material Science
The structural characterization of related heterocyclic compounds using X-ray diffraction and Density Functional Theory (DFT) calculations has provided insights into their molecular geometries and stabilization mechanisms through hydrogen bonding and π-ring interactions (Şahin, Septioğlu, Calis, & Işık, 2014). Such detailed structural analyses are fundamental in designing materials with specific properties.
Innovative approaches to fabricate electrooptic films have been developed using pyrrole-pyridine-based dibranched chromophores. These methods highlight the significance of chromophore molecular architecture and the film growth method on the microstructure and optical/electrooptic response of thin films (Facchetti et al., 2006).
Pharmacological Evaluation
- The eutomer of a pyrrolidine analog of haloperidol was evaluated, showing significant binding affinity at dopamine and serotonin receptors, suggesting its potential as an antipsychotic agent with preferable receptor subtype selectivity (Ablordeppey et al., 2006).
Environmental Science
- The photocatalytic degradation of DDT and its metabolites using semiconductor particulates under simulated sunlight has been studied, offering a promising approach to mitigating environmental pollution by persistent organic pollutants (Borello et al., 1989).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-(3-hydroxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c13-11-4-2-1-3-9(11)7-12(16)14-6-5-10(15)8-14/h1-4,10,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBYJIXLXISXCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



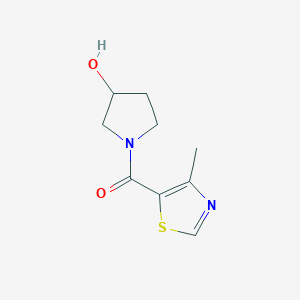
![2-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468469.png)
![2-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468470.png)
![2-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468471.png)
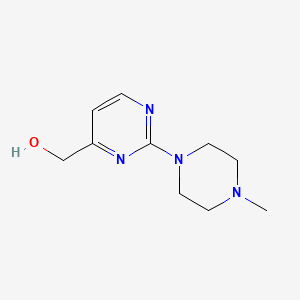
![1-[6-(Propan-2-yl)pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B1468477.png)

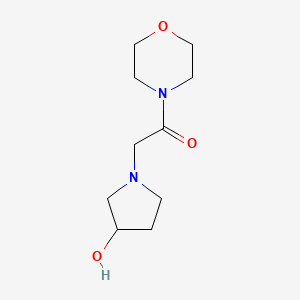
![1-[1-(cyclopentylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468482.png)
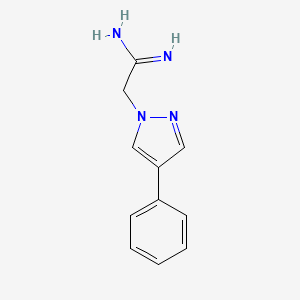

![1-[(Cyclohexylamino)methyl]cyclopentan-1-ol](/img/structure/B1468487.png)
